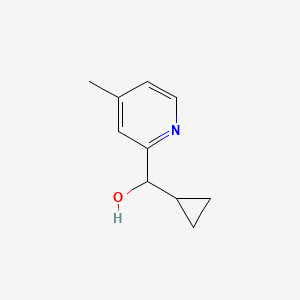
2-(1-Hydroxy-1-cyclopropylmethyl)-4-methyl-pyridine
Cat. No. B8302101
M. Wt: 163.22 g/mol
InChI Key: JLBRRXOYUGIARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06043248
Procedure details


The Grignard reaction of 4-methyl-2-pyridinecarboxaldehyde (1.21 g, 10.0 mmol) and cyclopropylmagnesium bromide (24 ml, 15.0 mmol, 1.5 equiv., 1.6 ml/mmol) provided 1.42 g (87%) of 2-(1-hydroxy-1-cyclopropylmethyl)-4-methyl-pyridine. TLC (silica gel GF): Rf =0.21 acetone-methylene chloride (1:6). 1H NMR (CDCl3,TMS): δ 8.47 (d, 1H, J=5.08 Hz), 7.30 (s, 1H), 7.12 (d, 1H, J=5.14 Hz), 4.70 (brs, 1H), 4.16 (d, 1H, J=7.92 Hz), 2.47 (s, 3H), 1.26-1.12 (m, 1H), 0.74-0.57 (m, 4H). Mass Spectrum: M/Z (relative intensity %): 163 (34), 162 (51), 146 (51), 135 (70), 122 (100), 107 (57), 92 (98).

Name
cyclopropylmagnesium bromide
Quantity
24 mL
Type
reactant
Reaction Step One

Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]=[O:9])[CH:3]=1.[CH:10]1([Mg]Br)[CH2:12][CH2:11]1>>[OH:9][CH:8]([C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1)[CH:10]1[CH2:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.21 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NC=C1)C=O
|
|
Name
|
cyclopropylmagnesium bromide
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)[Mg]Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C1CC1)C1=NC=CC(=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.42 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
